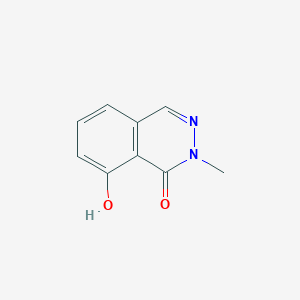

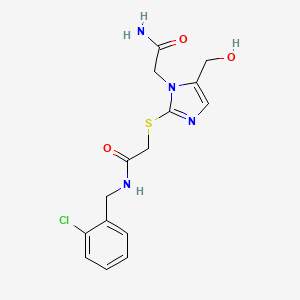

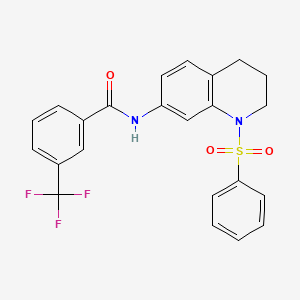

![molecular formula C15H14F3NO2 B2685760 2,4-Dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxylic acid CAS No. 2375814-28-9](/img/structure/B2685760.png)

2,4-Dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,4-Dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxylic acid” is a pyrrole derivative. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but it has a nitrogen atom in the ring . The trifluoromethyl group is a strong electron-withdrawing group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle with a nitrogen atom . The trifluoromethyl group attached to the phenyl ring would add to the compound’s polarity .Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The specific reactions that “this compound” might undergo would depend on the reaction conditions and reagents used.Applications De Recherche Scientifique

Highly Regio- and Enantioselective Synthesis

Research highlights the catalyzed direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, showcasing high yield and excellent regio- and enantioselectivity, hinting at the compound's utility in precise synthetic chemistry processes (Chowdhury & Ghosh, 2009).

Molecular Recognition and Hydrogen Bonding

Studies demonstrate the compound's role in molecular recognition, forming hydrogen-bonded dimers with notable stability and specificity, which could be pivotal in developing new materials and sensors (Wash et al., 1997).

Facile Synthesis and Structural Analysis

Efforts in facile synthesis techniques have led to the creation of derivatives with potential applications in dye and pigment industries, as well as in the development of materials with unique optical properties (Datta & Lightner, 2008).

Antimicrobial Properties

Research has synthesized novel derivatives to evaluate their in vitro antimicrobial activities, suggesting the compound's derivatives could serve as leads for developing new antimicrobial agents (Hublikar et al., 2019).

Electropolymerization and Electrochemical Characterization

Studies on the electropolymerization and electrochemical characterization of derivatives have provided insights into their applications in creating conductive polymers and coatings, contributing to advances in electronics and materials science (Almeida et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO2/c1-9-7-19(10(2)13(9)14(20)21)8-11-3-5-12(6-4-11)15(16,17)18/h3-7H,8H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBFQNSNLORSFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=C1C(=O)O)C)CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

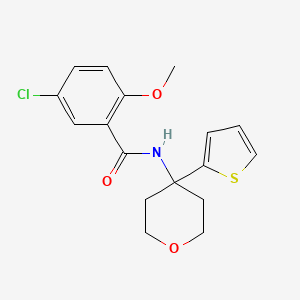

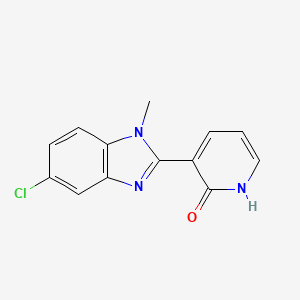

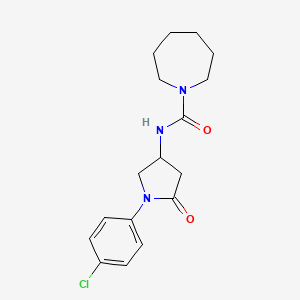

![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2685687.png)

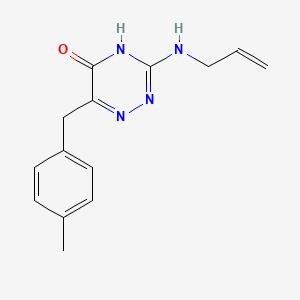

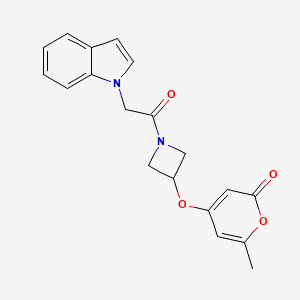

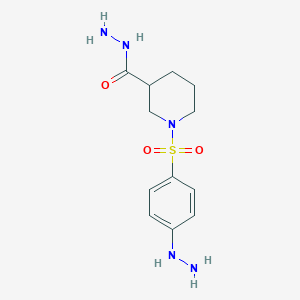

![(Z)-4-(tert-butyl)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685690.png)

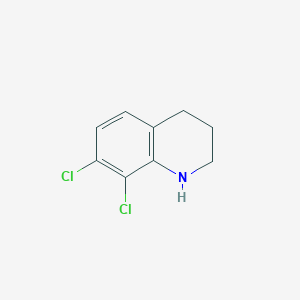

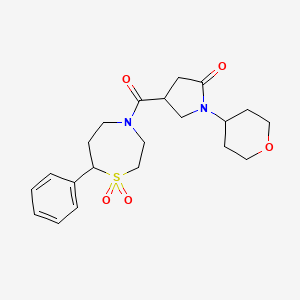

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)